molecular formula C17H19NO2 B5527316 4-ethoxy-N-(2-phenylethyl)benzamide

4-ethoxy-N-(2-phenylethyl)benzamide

Cat. No.: B5527316
M. Wt: 269.34 g/mol
InChI Key: GCXWAEJLLFKQFQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of an ethoxy group attached to the benzamide structure, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-phenylethyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxy-N-(2-phenylethyl)amine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-ethoxy-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-ethoxyphenyl)benzamide
  • 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide
  • 4-(2-phenoxyethoxy)-N-(2-phenylethyl)benzamide

Uniqueness

4-ethoxy-N-(2-phenylethyl)benzamide is unique due to its specific structural features, such as the ethoxy group and the phenylethylamine moiety. These structural elements confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

4-ethoxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-20-16-10-8-15(9-11-16)17(19)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXWAEJLLFKQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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